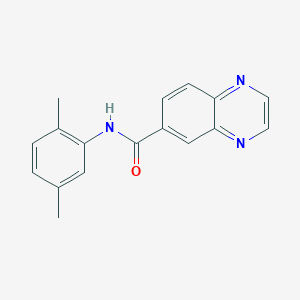
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide, also known as Q6C, is a heterocyclic compound that has shown potential as a pharmacological agent in various scientific studies. It is a derivative of quinoxaline, which is a bicyclic organic compound that contains a nitrogen atom in each ring. Q6C has been synthesized by various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. In a study conducted by Wang et al., this compound was found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound was also found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In a study conducted by Wang et al., this compound was found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been found to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide. One direction is to further investigate its potential as a pharmacological agent for cancer treatment. This compound has shown promising results in vitro, but more studies are needed to determine its effectiveness in vivo. Another direction is to investigate its potential as an antifungal agent. This compound has shown potential in vitro, but more studies are needed to determine its effectiveness in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesemethoden
The synthesis of Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloro-6-oxoquinoxaline-3-carboxylate, followed by the hydrolysis of the resulting intermediate. This reaction yields this compound as a white crystalline solid with a melting point of 173-175°C.
Wissenschaftliche Forschungsanwendungen
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide has been studied extensively for its potential as a pharmacological agent. It has been found to have antibacterial, antifungal, antitumor, and anti-inflammatory properties. In a study conducted by Chen et al., this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potential as an antifungal agent, as it was found to inhibit the growth of Candida albicans in vitro.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-4-12(2)15(9-11)20-17(21)13-5-6-14-16(10-13)19-8-7-18-14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNYDHSSLBYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

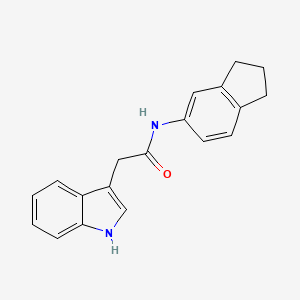

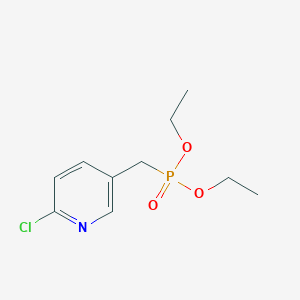
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
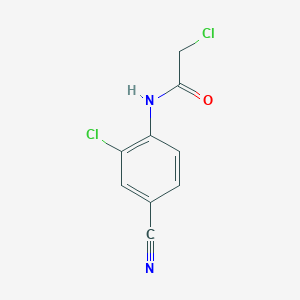
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)
![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
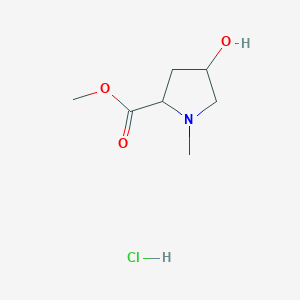
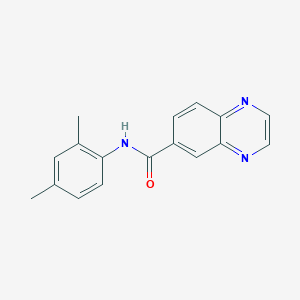
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)